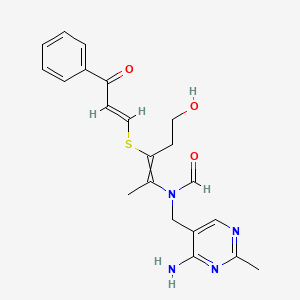
Vintiamolum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vintiamolum, also known by its chemical name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide, is a compound with significant potential in various scientific fields. It is characterized by its complex molecular structure, which includes a pyrimidine ring, a formamide group, and a sulfanyl group. The compound has a molecular weight of 412.505 g/mol and a density of 1.282 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Vintiamolum involves multiple steps, starting with the preparation of the pyrimidine ring. This is typically achieved through the condensation of appropriate aldehydes and amines under controlled conditions. The subsequent steps involve the introduction of the formamide and sulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization and chromatography techniques to ensure the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Vintiamolum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
Vintiamolum has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
Vintiamolum can be compared with other similar compounds, such as:
Vinblastine: A vinca alkaloid used in cancer treatment, known for its ability to inhibit mitosis by binding to tubulin.
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Unlike Vinblastine and Venetoclax, which are primarily used in cancer therapy, this compound’s versatility makes it a valuable compound for research in multiple scientific domains.
Comparaison Avec Des Composés Similaires
- Vinblastine
- Venetoclax
- Nivolumab
Vintiamolum’s unique properties and potential applications make it a compound of significant interest in scientific research and industrial applications. Further studies are needed to fully understand its mechanisms and optimize its use in various fields.
Propriétés
Numéro CAS |
26242-33-1 |
|---|---|
Formule moléculaire |
C21H24N4O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]sulfanylpent-2-en-2-yl]formamide |
InChI |
InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)/b11-9+,20-15? |
Clé InChI |
IYLXFMHBICTCPI-PBFRKCPLSA-N |
SMILES isomérique |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)S/C=C/C(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


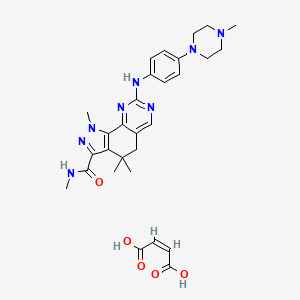
![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
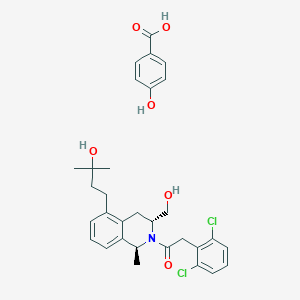
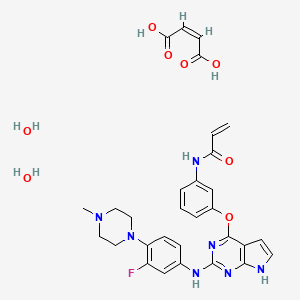
![[(1R,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate](/img/structure/B10860133.png)
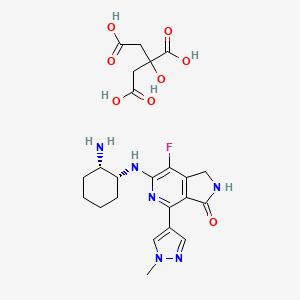

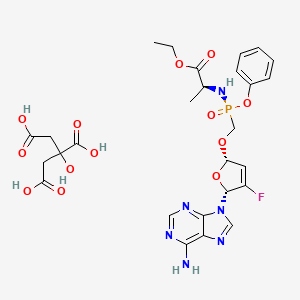
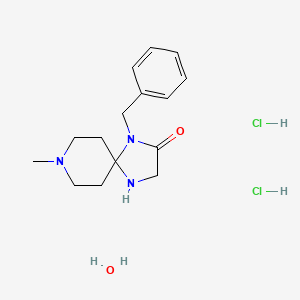
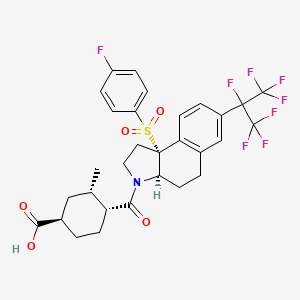

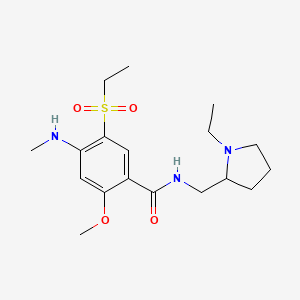
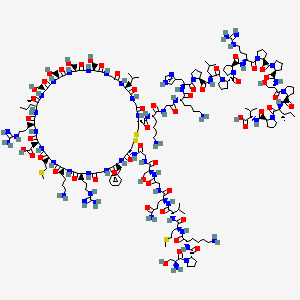
![6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)
